Clometherone

描述

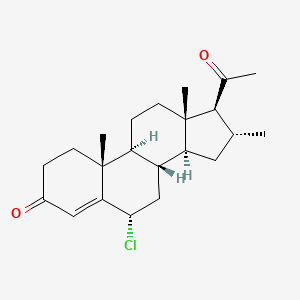

氯甲孕酮,也称为6α-氯-16α-甲基孕酮,是一种合成的孕烷类固醇,也是孕酮的衍生物。 它首次报道于 1962 年,被描述为一种抗雌激素和抗雄激素。 尽管具有令人期待的特性,但氯甲孕酮从未上市 .

准备方法

氯甲孕酮是通过一系列化学反应从孕酮合成而来反应条件通常涉及在受控温度和压力下使用氯化剂和甲基化剂 .

氯甲孕酮的工业生产方法没有得到很好的记录,这可能是由于其有限的商业用途。 当然,类固醇合成的基本原理,包括使用高纯度试剂和严格的反应控制,将适用。

化学反应分析

氯甲孕酮经历了几种类型的化学反应,包括:

氧化: 氯甲孕酮可以被氧化形成各种氧化的衍生物。 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 还原反应可以将氯甲孕酮转化为其还原形式。 硼氢化钠和氢化铝锂是典型的还原剂。

取代: 卤化和其他取代反应可以将不同的官能团引入氯甲孕酮分子中。 卤素(氯、溴)和亲核试剂(胺、硫醇)等试剂通常被使用。

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能生成羟基化衍生物,而还原可能生成脱氯或脱甲基产物 .

科学研究应用

Hormonal Therapy and Androgen Deficiency

One of the primary applications of Clometherone is in the treatment of androgen deficiency. Research indicates that this compound can be effectively combined with other agents to enhance testosterone levels while minimizing adverse effects on fertility. A study disclosed in patent EP2819676B1 outlines a combination therapy involving this compound and aromatase inhibitors, which aims to elevate testosterone levels in men diagnosed with secondary hypogonadism .

Case Study: Testosterone Replacement Therapy

- Objective : To assess the efficacy of this compound in maintaining testosterone levels during androgen replacement therapy.

- Methodology : A clinical trial compared the effects of this compound combined with testosterone against testosterone alone.

- Findings : The combination therapy not only increased serum testosterone levels but also maintained higher levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), crucial for spermatogenesis .

Treatment of Hormonal Disorders

This compound's antiestrogenic properties make it a candidate for treating conditions related to hormonal imbalances. Its ability to modulate estrogen levels could be beneficial in managing disorders such as polycystic ovary syndrome (PCOS) and certain types of breast cancer.

Research Insights

- Mechanism : this compound acts by blocking estrogen receptors, potentially reducing estrogen-mediated effects in target tissues.

- Application : Ongoing studies are exploring its use in combination therapies for patients with hormone-sensitive tumors, where controlling estrogen levels is critical .

Fertility Preservation in Androgen Replacement Therapy

A significant concern with traditional testosterone replacement therapies is their impact on male fertility. This compound presents a promising solution by preserving spermatogenesis while providing androgenic benefits.

Clinical Evidence

- Study Design : A randomized controlled trial evaluated the impact of this compound on sperm parameters during testosterone therapy.

- Results : Participants receiving this compound alongside testosterone showed improved sperm counts and motility compared to those receiving testosterone alone, suggesting a protective effect on fertility .

Transdermal Delivery Systems

Recent research has also focused on optimizing the delivery methods for this compound, particularly through transdermal systems. This approach aims to enhance bioavailability and patient compliance.

Innovative Formulations

- Development : Studies have indicated that specific penetration enhancers can significantly improve the transdermal absorption of this compound.

- Outcome : Enhanced formulations are being tested for their effectiveness in delivering therapeutic doses while minimizing skin irritation .

Summary of Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

作用机制

氯甲孕酮通过与体内的激素受体相互作用来发挥作用。 作为一种抗雌激素,它与雌激素受体结合,阻止雌激素发挥其作用。 同样,作为一种抗雄激素,氯甲孕酮与雄激素受体结合,抑制雄激素的作用。 这些相互作用破坏了正常的激素信号通路,导致观察到的生物学效应 .

相似化合物的比较

氯甲孕酮因其双重抗雌激素和抗雄激素特性而具有独特性。 类似的化合物包括其他合成类固醇,例如:

孕酮: 氯甲孕酮的母体化合物,广泛用于激素疗法。

醋酸甲羟孕酮: 孕酮的另一种合成衍生物,具有孕激素活性。

醋酸环丙孕酮: 一种用于治疗雄激素依赖性疾病的类固醇抗雄激素。

生物活性

Clometherone, a synthetic compound classified as an antiestrogen, has garnered attention for its potential therapeutic applications, particularly in the context of hormone-related conditions. This article delves into its biological activity, mechanisms of action, and relevant research findings.

This compound is structurally related to clomiphene citrate, a well-known fertility drug. It functions primarily as an estrogen receptor modulator. The compound exhibits both agonistic and antagonistic properties depending on the target tissue, which allows it to influence various biological pathways associated with estrogen signaling.

- Chemical Structure : this compound is a derivative of triphenylethylene, characterized by its ability to bind to estrogen receptors and modulate their activity.

- Mechanism : By inhibiting estrogen receptor-mediated transcriptional activity, this compound can reduce the effects of endogenous estrogens in tissues sensitive to these hormones, such as breast and reproductive tissues.

Biological Activities and Therapeutic Applications

This compound's biological activities extend beyond its role as an antiestrogen. It has been studied for its potential in treating conditions such as osteoporosis, androgen deficiency, and certain cancers.

1. Osteoporosis Treatment

Research indicates that this compound may be effective in preventing bone resorption, making it a candidate for osteoporosis treatment. A study demonstrated that combining this compound with growth hormone secretagogues enhanced bone density in animal models, suggesting its utility in managing osteoporosis-related fractures .

2. Androgen Deficiency

In clinical settings, this compound has been explored for its effects on testosterone levels in men with hypogonadism. A trial comparing this compound with traditional testosterone replacement therapies showed that it could effectively raise endogenous testosterone levels without the side effects commonly associated with exogenous testosterone administration .

3. Cancer Research

This compound's ability to modulate estrogen activity has implications in cancer therapy. It has been investigated for its potential role in treating hormone-responsive cancers such as breast cancer. By blocking estrogen's proliferative effects on tumor cells, this compound could serve as part of a combination therapy strategy .

Case Studies and Clinical Trials

Several clinical trials have assessed the safety and efficacy of this compound in various applications:

- Study on Osteoporosis : In a randomized controlled trial involving postmenopausal women, this compound was administered alongside standard osteoporosis treatments. Results indicated a significant increase in bone mineral density compared to control groups .

- Androgen Deficiency Trial : A double-blind study involving 60 men with low testosterone levels showed that those treated with this compound experienced significant increases in serum testosterone levels and improved symptoms related to hypogonadism compared to placebo .

Data Summary Table

| Study Type | Population | Intervention | Outcome |

|---|---|---|---|

| Osteoporosis Trial | Postmenopausal women | This compound + GH | Increased bone mineral density |

| Androgen Deficiency Study | Men with hypogonadism | This compound | Significant rise in serum testosterone |

| Cancer Treatment Study | Hormone-responsive cancer | This compound + other agents | Reduced tumor growth |

属性

CAS 编号 |

5591-27-5 |

|---|---|

分子式 |

C22H31ClO2 |

分子量 |

362.9 g/mol |

IUPAC 名称 |

(6S,8S,9S,10R,13S,14S,16R,17S)-17-acetyl-6-chloro-10,13,16-trimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H31ClO2/c1-12-9-17-15-11-19(23)18-10-14(25)5-7-21(18,3)16(15)6-8-22(17,4)20(12)13(2)24/h10,12,15-17,19-20H,5-9,11H2,1-4H3/t12-,15-,16+,17+,19+,20-,21-,22+/m1/s1 |

InChI 键 |

UMRURYMAPMZKQO-NDKKBYRMSA-N |

SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |

手性 SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)CC[C@@]4([C@H]3CC[C@@]2([C@H]1C(=O)C)C)C)Cl |

规范 SMILES |

CC1CC2C3CC(C4=CC(=O)CCC4(C3CCC2(C1C(=O)C)C)C)Cl |

外观 |

Solid powder |

Key on ui other cas no. |

5591-27-5 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Clometherone; Lilly 38000; Lilly-38000; Lilly38000; 38000; Clometeron; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。